molecular formula C8H11N3S B2924124 [(3-methylphenyl)amino]thiourea CAS No. 65078-18-4

[(3-methylphenyl)amino]thiourea

Cat. No.: B2924124
CAS No.: 65078-18-4
M. Wt: 181.26
InChI Key: ICOWYOCHWXYIQG-UHFFFAOYSA-N
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Description

[(3-methylphenyl)amino]thiourea is an organosulfur compound with the chemical formula C8H10N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (3-methylphenyl)amino group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Synthesis: [(3-methylphenyl)amino]thiourea can be synthesized by reacting 3-methylaniline with thiourea in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium at elevated temperatures.

    Green Synthesis: An environmentally friendly method involves the reaction of primary amines with carbon disulfide (CS2) in water using solar thermal energy.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where 3-methylaniline and thiourea are reacted under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(3-methylphenyl)amino]thiourea can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of [(3-methylphenyl)amino]thiourea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming stable complexes with the active sites, thereby preventing substrate binding. The compound’s ability to form hydrogen bonds and interact with amino acid residues in proteins is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)thiourea
  • 1-(3-methoxyphenyl)thiourea
  • 1-(3-nitrophenyl)thiourea

Uniqueness

[(3-methylphenyl)amino]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

(3-methylanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOWYOCHWXYIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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